Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate
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Overview
Description
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences . The triazole ring system is particularly significant due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate pentahydrate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .
Scientific Research Applications
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring can form hydrogen bonds and hydrophobic interactions with the target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,3-Triazol-1-yl)acetic acid: Another triazole derivative with different functional groups.
1,2,3-Triazole-4-carboxylic acid: A triazole compound with a carboxylic acid group.
Uniqueness
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding acid. This compound also exhibits a broad range of biological activities, making it a versatile molecule for various applications .
Biological Activity
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
This compound features:
- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Benzoate Moiety : An ethyl ester group attached to a benzene ring.
This unique structure contributes to its biological activity and potential for modification to enhance efficacy.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing antifungal and antibacterial agents.
- Anticancer Potential : Research indicates that triazole derivatives can induce apoptosis in cancer cells. This compound may inhibit cell proliferation through modulation of cell signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
Enzyme Inhibition
Triazole compounds often function as enzyme inhibitors. For example:
- DNA Gyrase Inhibition : This compound may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Receptor Interaction
Triazoles can interact with receptors involved in various signaling pathways:
- Cholinesterase Inhibition : Some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its application in medicine:
- Absorption and Distribution : Studies indicate that triazole derivatives can be effectively absorbed and distributed in biological systems.
- Metabolism : The metabolic pathways of this compound need further investigation to understand its stability and bioavailability.
Properties
CAS No. |
875312-86-0 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 3-(triazol-1-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-10(8-9)14-7-6-12-13-14/h3-8H,2H2,1H3 |
InChI Key |
NZYNNVHIQVOAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=CN=N2 |
Origin of Product |
United States |
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